Home > Products > Screening Compounds P101358 > Clemastinefumarate
Clemastinefumarate -

Clemastinefumarate

Catalog Number: EVT-1596865
CAS Number:
Molecular Formula: C25H30ClNO5
Molecular Weight: 460 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clemastine fumarate is a first-generation antihistamine that is primarily used to alleviate allergic symptoms. It possesses antimuscarinic properties and exhibits partial sedative effects, making it effective in treating conditions like hay fever, allergic rhinitis, and other allergic reactions. The compound is particularly noted for its quick-acting and long-lasting effects, which contribute to its reliability as a therapeutic agent.

Source and Classification

Clemastine fumarate is derived from clemastine, a compound synthesized from N-methyl-2-(2-ethoxy)pyrrolidine. It belongs to the class of H1 receptor antagonists, which are commonly used to counteract the effects of histamine in the body. The molecular formula of clemastine fumarate is C21H26ClNOC4H4O4C_{21}H_{26}ClNO\cdot C_{4}H_{4}O_{4}, with a molecular weight of approximately 459.97 g/mol.

Synthesis Analysis

The preparation of clemastine fumarate involves several key steps:

  1. Chlorination Substitution: The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidine, which undergoes chlorination to produce N-methyl-2-(2-chloroethyl)pyrrolidine.
  2. Formation of Clemastine Succinate: This intermediate is then reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide and succinic acid to yield clemastine succinate through racemization.
  3. Crystallization: The clemastine succinate is treated with L-(+)-tartaric acid and fumaric acid in a mixed solvent of acetone and water to obtain crude clemastine fumarate.
  4. Recrystallization: Finally, the crude product is recrystallized using an aqueous acetone solution to isolate pure clemastine fumarate .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH. For instance, during the chlorination step, temperatures are maintained between 40°C to 50°C for optimal reaction rates. The final recrystallization step is crucial for achieving high purity levels .

Molecular Structure Analysis

Clemastine fumarate features a complex molecular structure characterized by multiple functional groups:

  • Chemical Structure: The structure includes a pyrrolidine ring, aromatic rings, and ester functionalities that contribute to its pharmacological properties.
  • Structural Data: The compound's structural integrity is essential for its interaction with biological targets, particularly the H1 histamine receptors.
Chemical Reactions Analysis

Clemastine fumarate undergoes various chemical reactions that are pivotal for its activity:

  1. Interaction with Histamine Receptors: As an antagonist, it binds to H1 receptors, preventing histamine from exerting its effects on target cells.
  2. Metabolic Pathways: In vivo, clemastine fumarate may be metabolized through hepatic pathways, leading to various metabolites that can also exhibit pharmacological activity.

Technical Details

The reaction kinetics and mechanisms involved in its interaction with receptors have been studied extensively, revealing insights into its efficacy and safety profile .

Mechanism of Action

Clemastine fumarate acts primarily as an antagonist at H1 histamine receptors:

  • Blocking Histamine Effects: By binding to these receptors, it inhibits the physiological effects induced by histamine release during allergic reactions.
  • Antimuscarinic Activity: Additionally, clemastine exhibits antimuscarinic properties that contribute to its sedative effects by blocking acetylcholine receptors in the central nervous system .

Data

Studies have shown that clemastine fumarate has sub-micromolar activity against certain pathogens, indicating potential applications beyond allergy treatment .

Physical and Chemical Properties Analysis

Clemastine fumarate possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: It shows variable solubility in different solvents; specific solubility data in supercritical carbon dioxide has been reported for advanced applications in drug formulation.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture .
Applications

Clemastine fumarate has diverse scientific uses beyond traditional antihistaminic therapy:

  1. Antileishmanial Activity: Recent studies indicate that it exhibits significant activity against Leishmania species, making it a candidate for further research in parasitic infections .
  2. Research in Drug Formulation: Its solubility characteristics are being explored for innovative drug delivery systems using supercritical fluid technology.
  3. Potential Anticancer Applications: Hybrid compounds combining clemastine with other agents are being investigated for their efficacy against cancer cells due to their polypharmacological nature .
Introduction to Clemastine Fumarate in Biomedical Research

Historical Context and Initial Pharmacological Classification

Clemastine fumarate, chemically designated as 2-[2-[(R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine fumarate, was first developed in the 1960s and approved by the FDA in 1977 as a first-generation antihistamine [2] [7]. Structurally classified as an ethanolamine derivative, it competitively antagonizes histamine H1 receptors, effectively inhibiting histamine-induced symptoms like vasodilation, bronchoconstriction, and pruritus [2] [10]. Early clinical applications focused solely on symptomatic management of allergic rhinitis, urticaria, and the common cold, leveraging its ability to cross the blood-brain barrier—a property initially linked to its sedative side effects rather than therapeutic neuroactivity [2] [8].

Table 1: Key Historical Milestones in Clemastine Fumarate Development | Year | Event | Significance | |-----------|-----------|------------------| | 1960s | Synthesis | Developed as benzhydryl ether-class antihistamine | | 1977 | FDA Approval | Marketed for allergic conditions (e.g., Tavist®) | | 2014 | High-Throughput Screening | Identified as remyelination promoter [3] [6] |

Evolution from Antihistamine to Neuroprotective Agent

The repositioning of clemastine fumarate began in 2014, when a pioneering high-throughput screen by Mei et al. revealed its unexpected capacity to enhance oligodendrocyte differentiation and remyelination in vitro and in lysolecithin-induced demyelination mouse models [3] [6]. This discovery shifted its pharmacological identity from a peripheral H1 antagonist to a central nervous system (CNS)-active agent with multimodal mechanisms:

  • Muscarinic Receptor Antagonism: Clemastine inhibits CHRM1 (muscarinic M1 receptor), derepressing ERK1/2 signaling pathways that drive oligodendrocyte progenitor cells (OPCs) to mature into myelin-producing cells [3] [6] [9].
  • Autophagy Modulation: In Alzheimer’s disease models (APP/PS1 mice), clemastine reduced amyloid-β plaques by enhancing mTOR-mediated autophagy and downregulating BACE1 expression [3] [4].
  • Inflammation Control: It suppresses pro-inflammatory microglial activation and cytokine release (e.g., IL-1β) in hypoxic-ischemic injury and amyotrophic lateral sclerosis (SOD1G93A mice), preserving neuronal viability [3] [5].

Table 2: Neuroprotective Mechanisms of Clemastine Fumarate | Mechanism | Biological Impact | Disease Relevance | |---------------|----------------------|------------------------| | CHRM1 Antagonism | Promotes OPC differentiation via ERK1/2 pathway | Multiple sclerosis, spinal cord injury [6] [9] | | Autophagy Induction | Clears protein aggregates (Aβ, tau) | Alzheimer’s disease [3] [4] | | Microglial Modulation | Reduces ROS/RNS and pro-inflammatory cytokines | Stroke, ALS [3] [5] |

Critical evidence emerged from clinical studies. In the ReBUILD trial (NCT02040298), clemastine shortened visual evoked potential (VEP) latency in multiple sclerosis patients—a direct electrophysiological indicator of remyelination [6] [10]. Parallel studies confirmed its efficacy in preclinical models of Parkinson’s disease, neonatal hypoxia, and traumatic brain injury, solidifying its neuroprotective credentials [3] [5].

Rationale for Drug Repurposing in Chronic Diseases

The repurposing of clemastine fumarate for neurodegenerative and demyelinating conditions is driven by intersecting pharmacological, clinical, and economic imperatives:

  • Blood-Brain Barrier Penetrance: Unlike many neurotherapeutics, clemastine’s inherent lipophilicity enables efficient CNS access, a prerequisite for targeting OPCs and neuronal aggregates [3] [9].
  • Pleiotropic Mechanisms: Its dual action on histamine-independent pathways (e.g., CHRM1, autophagy) addresses multifactorial pathologies like neuroinflammation, protein misfolding, and myelin loss simultaneously [4] [6] [9].
  • Accelerated Development Timeline: As an FDA-approved drug with established safety data, clemastine bypasses early-phase trials. Phase II trials for MS and optic neuritis (e.g., NCT02521311) were initiated within 5 years of its remyelination discovery [6] [10].
  • Economic Efficiency: Repurposing reduces development costs by >60% compared to novel drugs, crucial for chronic diseases requiring long-term therapy [4] [10].

Table 3: Key Repurposing Targets for Clemastine Fumarate | Disease Area | Preclinical Evidence | Clinical Trial Status | |------------------|-------------------------|--------------------------| | Multiple Sclerosis | Enhanced remyelination in EAE mice; reduced axonal loss [3] [6] | Phase II completed (NCT02040298) [10] | | Alzheimer’s Disease | Decreased Aβ plaques; rescued cognitive decline in APP/PS1 mice [3] [4] | Preclinical | | Glioblastoma | Attenuated tumor stemness via EBP inhibition [9] | Preclinical | | Neonatal Hypoxia | Improved myelination and motor function in lamb/rodent models [5] [6] | Phase I/II (ovine models) |

Emerging frontiers include targeting brain tumor-initiating cells (BTICs) in glioblastoma. Clemastine was shown to suppress BTIC propagation by inhibiting the cholesterol biosynthesis enzyme EBP (emopamil-binding protein), revealing a novel oncotherapeutic mechanism [9]. Similarly, its efficacy in social isolation-induced depressive behaviors underscores potential in psychiatric disorders with white matter pathology [3] [6].

Properties

Product Name

Clemastinefumarate

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

Molecular Formula

C25H30ClNO5

Molecular Weight

460 g/mol

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21?;/m1./s1

InChI Key

PMGQWSIVQFOFOQ-BDUVBVHRSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.